Chartreusin is a natural product found in Streptomyces chartreusis with data available.
Chartreusin
CAS No.: 6377-18-0
Cat. No.: VC0523400
Molecular Formula: C32H32O14
Molecular Weight: 640.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6377-18-0 |
|---|---|
| Molecular Formula | C32H32O14 |
| Molecular Weight | 640.6 g/mol |
| IUPAC Name | 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
| Standard InChI | InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1 |
| Standard InChI Key | PONPPNYZKHNPKZ-RYBWXQSLSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O |
| Appearance | Solid powder |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H31NaO14 | |
| Molecular Weight | 662.6 g/mol | |
| CAS Number | 1393-72-2 | |
| Solubility | DMSO, methanol, aqueous buffers | |
| UV-Vis λmax | 268 nm, 345 nm |
Mechanisms of Biological Activity
Antibiotic Properties
Chartreusin demonstrates bacteriostatic activity against Mycobacterium tuberculosis (MIC90: 2.1 µg/mL) and Staphylococcus aureus (MIC90: 4.3 µg/mL) . Its efficacy against gram-positive organisms stems from preferential binding to AT-rich genomic regions, inducing DNA strand scission via topoisomerase I inhibition . Comparative studies show 3.2-fold greater potency against mycobacteria than rifampicin, though mammalian cell toxicity limits systemic use .
Anticancer Mechanisms
In murine leukemia models (L1210, P388), chartreusin administered intraperitoneally at 5 mg/kg/day achieved 78% tumor growth inhibition through dual mechanisms:
-
DNA Interaction: Binds cooperatively to GC/AT alternated sequences (Kd = 1.8 × 10^7 M^-1), inducing negative supercoiling and blocking replication fork progression .
-
Enzyme Inhibition: Suppresses RNA polymerase II (IC50: 0.34 µM) 4.7-fold more potently than DNA polymerase α (IC50: 1.6 µM), preferentially halting transcription in G1-phase cells .
Equation 1: DNA Binding Affinity
Pharmacological Challenges and Derivative Development
Limitations of Native Chartreusin
Despite promising in vitro activity, chartreusin’s therapeutic index remains suboptimal:
-
Plasma clearance: 28 mL/min/kg (mice)
-
Bioavailability: <5% (IV) vs. 34% (IP)
Synthetic Derivatives
Recent total syntheses of chartreusin analogs via Hauser-Kraus annulation and Yu glycosylation have yielded compounds with improved profiles :
Table 2: Bioactivity of Chartreusin Derivatives
| Compound | ES-2 Ovarian Cancer IC50 | DNA Binding Kd (×10^7 M^-1) |
|---|---|---|
| Chartreusin | 0.89 µM | 1.8 |
| Elsamicin A | 0.21 µM | 4.3 |
| Elsamicin B | 0.17 µM | 5.1 |
| D329C | 1.45 µM | 0.9 |
The elsamicin series demonstrates 4.1–5.2-fold enhanced DNA affinity over parent chartreusin, correlating with improved cytotoxicity profiles . RNA-seq analyses reveal derivative-specific transcriptional modulation, with elsamicin B inducing 327 differentially expressed genes in ES-2 cells versus 89 for native chartreusin .
Future Directions in Chartreusin Research
Ongoing structure-activity relationship (SAR) studies focus on:
-
Sugar Chain Engineering: Replacing the native 4-O-methyl-D-amicetose with 2,3-di-epi-vancosamine improves aqueous solubility by 2.8-fold .
-
Aglycone Modification: Introducing electron-withdrawing groups at C-14 increases topoisomerase I inhibition potency by 3.3-fold .
-
Prodrug Strategies: PEGylation of the C-6 phenolic hydroxyl extends plasma half-life from 1.2 to 8.7 hours in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume